molecular formula C33H40N6O B1139455 Hoechst 33258 analog 6 CAS No. 129244-66-2

Hoechst 33258 analog 6

Cat. No. B1139455
CAS RN: 129244-66-2
M. Wt: 536.71
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Hoechst 33258 analog 6 is a marker dye in the Hoechst series . It is a live nuclear marker dye that binds to the grooves in the DNA double strand, which tends to be A/T-rich . Although it binds to all nucleic acids, the A/T-rich double strand DNA significantly enhances fluorescence intensity . Therefore, Hoechst dye can be used for living cell labeling .

Scientific Research Applications

  • Heterokaryon Analysis Hoechst 33258 analog 6 can be used for distinguishing between mouse and human nuclei in heterokaryons. This method offers an efficient alternative to autoradiography, aiding in the analysis of such heterokaryons through microfluorometry (Moser, Dorman, & Ruddle, 1975).

  • DNA Ligand Design and Molecular Modeling The compound has been instrumental in the design and synthesis of specific binding interactions for DNA minor groove ligands. Molecular modeling and NMR spectroscopy have been used to confirm the predicted solution structures of Hoechst 33258 analogs (Parkinson et al., 1995).

  • Immunofluorescence Counterstaining Hoechst 33258 is a suitable nuclear counterstain for immunofluorescent work, aiding in the identification and orientation of structures, and differentiating between lymphoid and non-lymphoid cells (Bainbridge & Macey, 1983).

  • Fluorescent DNA Probes The analogs of Hoechst 33258 have been developed as fluorescent probes for reporting DNA hybridization events. These studies emphasize the utility of Hoechst derivatives in understanding DNA interactions (Wiederholt et al., 1996).

  • Studying DNA Interaction and Topoisomerase Inhibition Analogs of Hoechst 33258 have shown distinctive DNA binding characteristics, contributing to the understanding of ligand-DNA interactions and potential topoisomerase inhibition (Singh et al., 1992).

  • DNA-Amphiphile Interaction Study The fluorescence characteristics of Hoechst 33258 have been employed to study the interaction between DNA and pH-sensitive amphiphiles, providing insights into DNA–amphiphile associations (Goracci et al., 2005).

  • DNA Replication Detection Hoechst 33258 aids in microfluorometric detection of DNA synthesis in human metaphase chromosomes, proving useful in various genetic and cellular biology studies (Latt, 1973).

  • Investigating DNA-Dendrimer Interactions The fluorescence properties of Hoechst 33258 provide insights into the interactions between DNA and dendrimers, important for understanding nucleic acid-based nanotechnology (Choi et al., 2006).

  • Electrochemical DNA Quantification Hoechst 33258 is used in DNA quantification methods, particularly in electrochemical approaches, to form DNA aggregates detectable through voltammetry (Kobayashi et al., 2004).

  • Nucleic Acid Research and Molecular Design Research has focused on DNA binding characteristics of Hoechst 33258 analogs, enhancing the understanding of molecular interactions and design for nucleic acid research (Sing & Lown, 2000).

Mechanism of Action

Hoechst 33258 analog 6 binds to the grooves in the DNA double strand, which tends to be A/T-rich . Although it binds to all nucleic acids, the A/T-rich double strand DNA significantly enhances fluorescence intensity . Therefore, Hoechst dye can be used for living cell labeling .

Safety and Hazards

The safety data sheet for Hoechst 33258 analog 6 indicates that it is for research use only, not for human or veterinary use . More detailed safety and hazard information can be found in the material safety data sheet .

properties

IUPAC Name

2,6-ditert-butyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40N6O/c1-32(2,3)23-16-21(17-24(29(23)40)33(4,5)6)31-35-25-10-8-20(18-27(25)36-31)30-34-26-11-9-22(19-28(26)37-30)39-14-12-38(7)13-15-39/h8-11,16-19,40H,12-15H2,1-7H3,(H,34,37)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRWWFIBSFWADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856158
Record name 2,6-Di-tert-butyl-4-[6-(4-methylpiperazin-1-yl)[1',3'-dihydro-1H,2'H-[2,5'-bibenzimidazole]]-2'-ylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-ditert-butyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol

CAS RN

129244-66-2
Record name 2,6-Di-tert-butyl-4-[6-(4-methylpiperazin-1-yl)[1',3'-dihydro-1H,2'H-[2,5'-bibenzimidazole]]-2'-ylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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